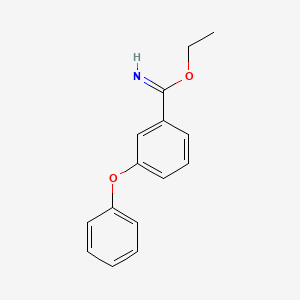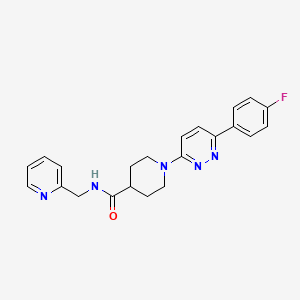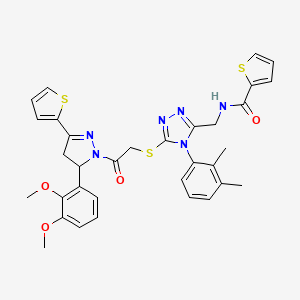
(tetrahydro-2H-pyran-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Tetrahydro-2H-pyran-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. It is a complex molecule that is synthesized through a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes. In
Scientific Research Applications
Anticancer Evaluation
Research by Gouhar and Raafat (2015) explored the synthesis of compounds with potential anticancer properties by reacting (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone with various nucleophiles. The study aimed to develop new molecules for anticancer evaluation, indicating the relevance of similar structures in the search for therapeutic agents (Gouhar & Raafat, 2015).
Structural Analysis and Disorder
Swamy et al. (2013) investigated the structural properties of isomorphous structures related to thiophenyl methanones. This research highlighted the challenges of detecting isomorphism in compounds with extensive disorder and the relevance of the chlorine-methyl exchange rule, suggesting potential for structural and synthetic chemistry applications (Swamy et al., 2013).
Antibacterial Screening
Landage, Thube, and Karale (2019) synthesized a series of novel thiazolyl pyrazole and benzoxazole derivatives, including (2-hydroxyphenyl)(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)methanone, and evaluated their antibacterial activities. This study illustrates the potential of such compounds in developing new antibacterial agents (Landage, Thube, & Karale, 2019).
Diversity-Oriented Synthesis
Zaware et al. (2011) conducted a diversity-oriented synthesis of a library of substituted tetrahydropyrones, demonstrating the utility of oxidative carbon-hydrogen bond activation and click chemistry in generating structurally diverse compounds. This research approach could be applicable to the exploration of "(tetrahydro-2H-pyran-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone" derivatives (Zaware et al., 2011).
properties
IUPAC Name |
oxan-4-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S2/c17-15(12-4-8-18-9-5-12)16-6-3-14(20-11-7-16)13-2-1-10-19-13/h1-2,10,12,14H,3-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POACYXLBNGZOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-N-(4-phenylbutan-2-yl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2675408.png)
![ethyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2675409.png)


![(E)-3-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2675412.png)
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2675414.png)


![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2675422.png)



